molecular formula C17H9BrO B182157 3-Bromobenzanthrone CAS No. 81-96-9

3-Bromobenzanthrone

Cat. No.: B182157
CAS No.: 81-96-9
M. Wt: 309.16 g/mol
InChI Key: WVECFEIAZAKUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzanthrone is an organic compound with the molecular formula C₁₇H₉BrO and a molecular weight of 309.157. It is also known by other names such as 7H-Benz[de]anthracen-7-one, 3-bromo-; Benzanthrone, 3-bromo-; and 3-Bromo-7H-benzo[de]anthracen-7-one . This compound is a derivative of benzanthrone, where a bromine atom is substituted at the third position of the benzanthrone structure. It is primarily used in scientific research and has applications in various fields due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Bromobenzanthrone (3-BBA) is a complex organic compound with the molecular formula C17H9BrO

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-BBA are not well-studied. As a result, its bioavailability and pharmacokinetic profile remain largely unknown. Given its molecular weight of 309.157 , it falls within the range generally considered favorable for oral bioavailability, but this would also depend on other factors such as its solubility and permeability.

Action Environment

The action, efficacy, and stability of 3-BBA could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, changes in pH or temperature could affect the conformation and reactivity of 3-BBA, potentially influencing its interactions with target molecules. Similarly, the presence of other molecules could compete with 3-BBA for binding sites, potentially affecting its efficacy .

Biochemical Analysis

Biochemical Properties

3-Bromobenzanthrone plays a significant role in biochemical reactions, particularly in the context of hepatic xenobiotic metabolism. It interacts with various enzymes and proteins, including cytochrome P-450, ethoxyresorufin-O-deethylase, and aryl hydrocarbon hydroxylase . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolism of other compounds. Additionally, this compound has been shown to affect the levels of bio-antioxidant enzymes such as glutathione peroxidase, glutathione reductase, superoxide dismutase, and catalase .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatic cells, it has been observed to cause a significant decrease in body weight and depletion of ascorbic acid levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and lipid peroxidation . The impact on antioxidant enzyme activities further highlights its role in modulating cellular responses to oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation. It has been shown to cause a decrease in cytochrome P-450 content and phase I enzymes, while increasing phase II enzymes such as quinone reductase and glutathione-S-transferase . These changes suggest that this compound may exert its effects through the formation of reactive intermediates, such as Br• radicals or semiquinone-type intermediates, which can further interact with cellular components and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can cause long-term effects on cellular function, including sustained oxidative stress and depletion of antioxidant levels . The stability and degradation of this compound in vitro and in vivo settings are crucial factors that influence its temporal effects on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 50 mg/kg body weight, it has been shown to cause a significant decrease in body weight and increase in serum transaminase levels . Higher doses may lead to more pronounced toxic effects, including hepatic damage and oxidative stress. The threshold effects and toxicological profile of this compound highlight the importance of careful dosage considerations in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P-450, ethoxyresorufin-O-deethylase, and aryl hydrocarbon hydroxylase, leading to changes in metabolic flux and metabolite levels . The compound’s impact on phase I and phase II enzymes further underscores its role in modulating metabolic pathways and influencing the detoxification processes in the liver.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to accumulate in hepatic tissues, where it exerts its biochemical effects . The localization and accumulation of this compound in specific tissues are critical factors that determine its overall impact on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and interact with various cellular organelles . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles play a crucial role in determining its biochemical interactions and effects on cellular processes.

Preparation Methods

The synthesis of 3-Bromobenzanthrone typically involves the bromination of benzanthrone. One common method includes the bromination of benzanthrone using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position .

Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

3-Bromobenzanthrone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, resulting in the formation of substituted benzanthrone derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

    Oxidation: Oxidative reactions can modify the benzanthrone core, leading to the formation of various oxidized products.

Common reagents used in these reactions include secondary cyclic amines for nucleophilic substitution and reducing agents like zinc in the presence of nickel chloride for reduction reactions . The major products formed depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Bromobenzanthrone has several scientific research applications:

Comparison with Similar Compounds

3-Bromobenzanthrone can be compared with other benzanthrone derivatives such as 9-nitrobenzanthrone and 3,9-dibromobenzanthrone. These compounds share similar core structures but differ in their substituents, which influence their chemical reactivity and applications. For example, 9-nitrobenzanthrone exhibits stronger electron-withdrawing effects, leading to faster nucleophilic substitution reactions compared to this compound .

Similar compounds include:

  • 9-Nitrobenzanthrone
  • 3,9-Dibromobenzanthrone
  • 4-Bromonaphthalic acid derivatives

These compounds highlight the versatility of the benzanthrone core in creating a wide range of derivatives with diverse applications.

Properties

IUPAC Name

3-bromobenzo[b]phenalen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVECFEIAZAKUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058860
Record name 7H-Benz[de]anthracen-7-one, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-96-9
Record name 3-Bromobenzanthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzanthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobenzanthrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Benz[de]anthracen-7-one, 3-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7H-Benz[de]anthracen-7-one, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenz[de]anthracen-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BROMOBENZANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DH9916FNO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 11.2 g of bromine in 20.5 g of acetic acid was added dropwise to a mixture of 11.5 g of benzanthrone, 184 g of acetic acid and 23 g of water with stirring. The total mixture was heated with stirring to 100° C for 5.5 hours. The precipitated crystals were filtered and washed with water and dried. The product was recrystallized from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol whereby 10.52 g of 3-bromobenzanthrone were obtained.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
solvent
Reaction Step One
Quantity
184 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromobenzanthrone
Reactant of Route 2
Reactant of Route 2
3-Bromobenzanthrone
Reactant of Route 3
Reactant of Route 3
3-Bromobenzanthrone
Reactant of Route 4
Reactant of Route 4
3-Bromobenzanthrone
Reactant of Route 5
Reactant of Route 5
3-Bromobenzanthrone
Reactant of Route 6
3-Bromobenzanthrone
Customer
Q & A

Q1: What are the known metabolic pathways of 3-Bromobenzanthrone in biological systems?

A1: Research indicates that this compound is metabolized into various fluorescent compounds, including glucuronide and sulfate conjugates, which are then eliminated through urine. [, ] Interestingly, ascorbic acid supplementation was shown to significantly increase the urinary elimination of this compound metabolites in guinea pigs. [, ]

Q2: How can this compound exposure be monitored in industrial settings?

A2: A sensitive method utilizing the fluorescence properties of this compound has been developed. [] This method allows for the detection and quantification of trace amounts of the compound in biological samples like urine, serum, and liver, enabling the monitoring of worker exposure in dye manufacturing facilities. []

Q3: What is the structural formula and molecular weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, its structure consists of a benzanthrone core with a bromine atom substituted at the 3-position. Based on this, the molecular formula is C17H9BrO and the molecular weight is 297.14 g/mol.

Q4: What are the potential applications of this compound derivatives in materials science?

A4: Research suggests that introducing a nitro group to the benzanthrone core, potentially through reactions with derivatives like this compound, can enhance its first and second-order hyperpolarizability. [] This property makes these compounds promising candidates for developing optical limiter devices, highlighting their potential in optoelectronics. []

Q5: How does the structure of this compound influence its dermal irritancy potential?

A5: Studies using Draize occlusive patch tests on rats demonstrated that this compound, along with other benzanthrone-derived dyes, possesses moderate dermal irritancy. [] The research suggests that the number of carbonyl and amino-anthraquinone groups, as well as the presence of halogens (like bromine) and other functional groups (nitro, hydroxy, methoxy), contribute to the overall dermal toxicity. []

Q6: What are the electrochemical properties of this compound and its potential use in biosensors?

A6: Differential pulse voltammetry (DPV) studies demonstrated that a biosensor platform utilizing a glutathione self-assembled monolayer and immobilized dsDNA on a gold electrode could detect this compound. [] The electrochemical signals generated showed an inverse relationship with increasing this compound concentrations, highlighting its potential as a sensitive detection method for this compound. []

Q7: Can this compound be used as a starting material for the synthesis of other valuable compounds?

A7: Yes, research shows that this compound can be used in various chemical reactions to synthesize new compounds. For example, it can react with secondary cyclic amines to produce novel fluorophores with significant potential in optoelectronics. [] Additionally, reacting this compound with a reduction system containing nickel chloride, zinc, and 2,2'bipyridyl (or 1,10-phenanthroline) leads to the formation of perylene derivatives. [, ] These findings highlight the versatility of this compound as a building block in organic synthesis.

Q8: Have there been any studies investigating the effects of this compound on hepatic systems?

A8: Although not extensively discussed in the provided abstracts, one study mentions investigating the effects of this compound on the hepatic xenobiotic metabolism and anti-oxidative defense system in guinea pigs. [] This suggests ongoing research into the potential impact of this compound on liver function.

Q9: What are the implications of the observed ascorbic acid interaction with this compound metabolism?

A9: The enhanced elimination of this compound metabolites with ascorbic acid supplementation suggests a potential protective effect against its toxicity. [] Further research is needed to confirm this protective effect and elucidate the underlying mechanisms.

Q10: What are the broader implications of studying the synthesis and properties of compounds like this compound?

A10: Research on this compound and similar compounds contributes to a deeper understanding of anthraquinone chemistry and their applications in diverse fields like dye manufacturing and materials science. [, ] Furthermore, investigating their metabolic pathways and potential toxicity provides valuable insights for ensuring worker safety in industrial settings and developing strategies for mitigating any adverse environmental impacts. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.